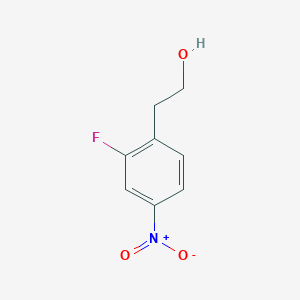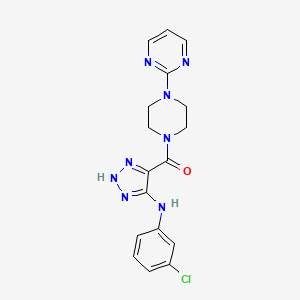
(5-((3-氯苯基)氨基)-1H-1,2,3-三唑-4-基)(4-(嘧啶-2-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17ClN8O and its molecular weight is 384.83. The purity is usually 95%.
BenchChem offers high-quality (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
α-淀粉酶抑制剂用于糖尿病治疗
糖尿病影响着全球数百万人,抑制α-淀粉酶(一种将淀粉分解成葡萄糖的酶)是一种潜在的治疗策略。研究人员一直在探索抑制α-淀粉酶活性的新型化合物。在这方面,我们的化合物已显示出希望:
- 设计与合成: 设计并合成了新型吡咯并[2,3-d]嘧啶类类似物 .
- 体外抗糖尿病作用: 化合物 5b、6c、7a 和 7b 表现出优异的抗糖尿病作用,IC50 值在 0.252–0.281 mM 范围内。 在 200 μg/mL 浓度下,化合物 5a、5b、5d 和 6a 在抑制百分比方面优于标准药物(阿卡波糖) .
- 分子对接: 对枯草芽孢杆菌α-淀粉酶进行的分子对接研究揭示了活性最高的化合物(杂化物 6c、7a 和 7b)的结合亲和力 .
- 计算机模拟 ADMET: 基于 ADMET 分析,这些化合物无毒 .
- 分子动力学模拟: 证实了化合物 5b 和 7a 对杂化物-蛋白质复合物的稳定性 .
CDK4/6 抑制
除了糖尿病之外,我们的化合物可能在癌症治疗中也有应用。CDK4/6 抑制剂会破坏刺激恶性细胞增殖的信号。 虽然与我们的化合物没有直接关系,但在肿瘤学研究中了解 CDK4/6 抑制至关重要 .
作用机制
Target of Action
Similar compounds have been found to target enzymes likeα-amylase and CDK2 . These enzymes play crucial roles in biological processes such as carbohydrate metabolism and cell cycle regulation, respectively.
Mode of Action
For instance, certain pyrrolo[2,3-d]pyrimidine-based analogues have demonstrated the ability to inhibit the α-amylase enzyme . Similarly, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2 .
Biochemical Pathways
Inhibition of α-amylase can impact the breakdown of complex carbohydrates into glucose, potentially influencing blood glucose levels . Inhibition of CDK2 can disrupt cell cycle progression, potentially affecting cell proliferation .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . For instance, certain pyrrolo[2,3-d]pyrimidine-based analogues have demonstrated significant inhibitory effects on α-amylase, suggesting potential antidiabetic action .
属性
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN8O/c18-12-3-1-4-13(11-12)21-15-14(22-24-23-15)16(27)25-7-9-26(10-8-25)17-19-5-2-6-20-17/h1-6,11H,7-10H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNPETVHNUWXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
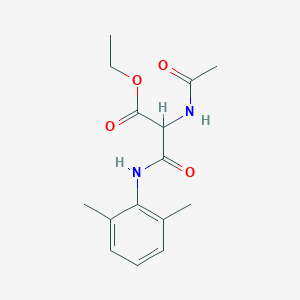
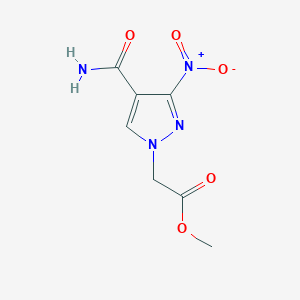

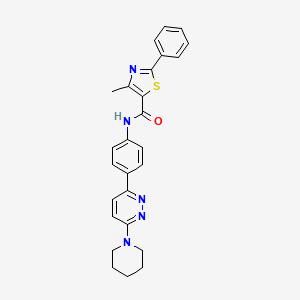

![2-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2425526.png)
![2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2425528.png)
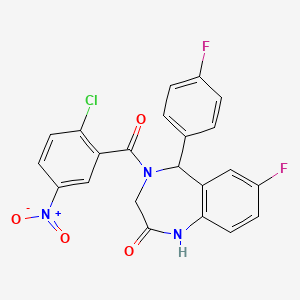
![N-[4-(Azepane-1-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2425530.png)
![5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2425531.png)
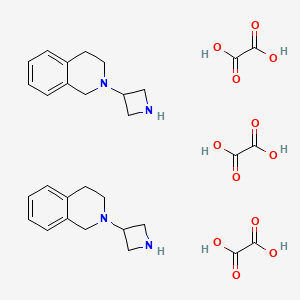
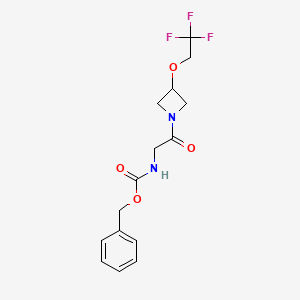
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2425537.png)
